Sahandol
Description
Contextualization within Natural Product Chemistry Research
Natural product chemistry is a field dedicated to the study of chemical compounds produced by living organisms. These compounds, known as natural products, often possess unique and complex structures that are a result of evolutionary processes. Research in this area is significant due to the historical and ongoing role of natural products as sources of therapeutic agents, lead compounds for drug discovery, and valuable biochemical tools. Plants, in particular, represent a rich and diverse reservoir of such compounds. The genus Salvia, a large and widely distributed group within the Lamiaceae family, is renowned for its production of a broad spectrum of secondary metabolites, including terpenoids and phenolic compounds. nih.govnih.govchemfaces.comnih.gov Investigating compounds from Salvia species, such as Sahandol, is thus firmly situated within the broader context of exploring plant biodiversity for novel chemical entities with potential biological activities.
Significance of Investigating Secondary Metabolites from Biological Sources
Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. Despite their non-essential role in primary metabolism, these compounds often mediate ecological interactions and can exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. nih.gov The structural diversity inherent in secondary metabolites makes them invaluable starting points for chemical and pharmacological research. Investigating these compounds from biological sources is significant because it leverages the vast chemical space generated by natural biosynthetic pathways, offering structures that may be difficult or uneconomical to synthesize through artificial means. The study of secondary metabolites like this compound contributes to understanding the chemical diversity in nature and identifying compounds with properties relevant to various scientific and potential applications.
Overview of the Historical and Current Research Landscape on "this compound"
This compound is an abietane-type diterpenoid that has been identified and isolated from the roots of certain Salvia species. nih.govnih.gov Notably, it has been reported as a constituent of Salvia sahendica and Salvia wardii. nih.govnih.gov The research into this compound is part of a larger effort to chemically investigate the Salvia genus, which is known to yield numerous diterpenoids with interesting structural features and biological properties. nih.govnih.govchemfaces.comnih.gov
Early research focused on the isolation and structural characterization of this compound. Its structure has been elucidated using comprehensive spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The absolute configuration of this compound isolated from Salvia sahendica has also been determined through comparative analysis of experimental and calculated Electronic Circular Dichroism (ECD) spectra.
Current research on this compound has explored its biological activities. Studies have indicated that this compound possesses antiplasmodial and antitrypanosomal activities. Cytotoxic activities have also been reported for this compound. nih.gov These investigations contribute to the understanding of the potential bioactivities associated with abietane (B96969) diterpenoids found in Salvia species. The continued study of this compound underscores its relevance as a natural product of interest within the chemical and biological research landscape.
Key Information for this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₂ |
| Molecular Weight | 296.40 |
| CAS Number | 1452398-07-0 |
| PubChem CID | Not found |
| Compound Type | Diterpenoid |
| Diterpenoid Class | Abietane |
| Physical Form Reported | Oil |
Reported Biological Sources of this compound
| Plant Species | Family | Part Used for Isolation |
| Salvia sahendica | Lamiaceae | Roots |
| Salvia wardii | Lamiaceae | Roots |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-11(2)8-15-10-17-13(5)6-7-14-9-16(12(3)4)19(21)20(22-15)18(14)17/h6-9,12,15,21H,10H2,1-5H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJYBTHGJZXOKE-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Research Oriented Characterization Methodologies
Advanced Chromatographic and Spectroscopic Methods for Isolation in Research Settings
Sahandol has been isolated from the roots of Salvia sahendica, a plant species found in Iran. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov The isolation process typically involves the extraction of plant material using organic solvents. For Salvia sahendica, an n-hexane extract of the roots has been utilized. nih.govresearchgate.netresearchgate.netnih.gov
Subsequent purification and isolation of individual compounds from the crude extract necessitate the use of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) plays a crucial role in the activity profiling of extracts and the separation of target compounds like this compound. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov This is often coupled with other chromatographic methods, such as column chromatography, utilizing stationary phases like silica (B1680970) gel, to further purify the isolated compounds. nih.govnih.gov
Spectroscopic methods are indispensable for the initial characterization and structural elucidation of isolated compounds. For this compound, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been extensively used to determine the connectivity of atoms within the molecule. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov High-resolution electrospray ionization mass spectrometry (HR-ESIMS) provides accurate mass data, which is essential for determining the molecular formula. nih.gov Ultraviolet (UV) spectroscopy also provides valuable information regarding the presence of chromophores within the structure. nih.gov
Methodologies for Absolute Configuration Determination of "this compound" and Related Structures
Determining the absolute configuration of chiral molecules like this compound is critical for understanding their biological activity and physicochemical properties. A combination of experimental and computational methods is typically employed for this purpose.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental technique used to determine the absolute configuration of chiral molecules in solution. By measuring the differential absorption of left and right circularly polarized light as a function of wavelength, an ECD spectrum is obtained, which is highly sensitive to the three-dimensional arrangement of atoms. The experimental ECD spectrum of this compound has been recorded and compared with theoretically calculated spectra to assign its absolute configuration. nih.govresearchgate.netresearchgate.netnih.gov
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are integral to the process of absolute configuration determination using ECD spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the theoretical ECD spectra of different possible stereoisomers of a molecule. nih.govresearchgate.netresearchgate.netnih.gov
The computational process involves several steps. Initially, conformational analysis is performed to identify the low-energy conformers of the molecule. This can be done using molecular mechanics force fields (e.g., MMFFs) followed by geometry optimization using DFT. nih.gov DFT calculations are then used to optimize the geometry of these stable conformers. nih.gov Finally, TD-DFT calculations are performed on the optimized conformers to predict their ECD spectra. nih.govresearchgate.netresearchgate.netnih.gov The calculated ECD spectra of the different stereoisomers are then compared with the experimentally obtained ECD spectrum of the isolated compound. The absolute configuration is assigned to the stereoisomer whose calculated ECD spectrum shows the best agreement with the experimental data. Methanol has been reported as the solvent used for these calculations in the case of this compound. nih.govresearchgate.netresearchgate.netnih.gov
X-ray crystallography is a definitive method for determining the solid-state structure and absolute configuration of crystalline compounds. While direct crystallographic data for this compound was not explicitly found in the immediate search results concerning its initial isolation from Salvia sahendica, crystallographic approaches are widely used in natural product chemistry for structural confirmation and revision of stereochemistry, particularly for abietane (B96969) diterpenoids and related structures. For instance, the structure of this compound II, an analogue isolated from Salvia chloroleuca, was revised using the crystalline sponge method, a technique that allows crystallographic analysis of minute amounts of a compound without requiring traditional bulk crystallization. This highlights the importance and application of crystallographic methods in resolving structural and stereochemical ambiguities in this class of compounds.
Studies on the Stereochemical Elucidation of "this compound" and its Analogues
Research on the stereochemistry of this compound and its analogues has primarily focused on applying the combined experimental ECD and computational TD-DFT approach. The absolute configurations of this compound and Sahandone, another abietane diterpenoid isolated from Salvia sahendica, were successfully assigned using this methodology. nih.govresearchgate.netresearchgate.netnih.gov This involved the comparison of their experimental ECD spectra with calculated ECD data, demonstrating the effectiveness of this integrated approach for this class of natural products. nih.govresearchgate.netresearchgate.netnih.gov
Studies on related abietane diterpenoids from Salvia species, such as 12-deoxy-salvipisone and sahandinone, also contribute to the broader understanding of the stereochemical features prevalent in these compounds. nih.govnih.gov Furthermore, the structural revision of analogues like this compound II using crystallographic methods underscores the ongoing efforts to accurately define the stereochemistry of these complex natural products.
These studies collectively demonstrate the reliance on a suite of advanced analytical and computational techniques to fully characterize and confidently assign the stereochemistry of this compound and its related diterpenoids, providing a solid foundation for further research into their properties.
Biosynthetic Pathways and Precursor Studies
Enzymatic Mechanisms Governing "Sahandol" Biosynthesis
The foundational step in diterpenoid biosynthesis is the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netcjnmcpu.com This critical reaction is catalyzed by a diverse group of enzymes known as diterpene synthases (diTPSs) or diterpene cyclases (DTCs). cjnmcpu.comresearchgate.net These enzymes are responsible for generating the core carbon skeletons characteristic of different diterpenoid classes. researchgate.netcjnmcpu.com
Following the formation of the basic diterpene skeleton, further structural diversification is achieved primarily through oxidation reactions. The key enzymes involved in this module are cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). cjnmcpu.comresearchgate.netcjnmcpu.com These oxygenases introduce hydroxyl, carbonyl, and carboxyl groups, among others, at specific positions on the diterpene scaffold, contributing significantly to the vast structural diversity observed in natural diterpenoids. researchgate.netcjnmcpu.com
The final stages of this compound biosynthesis likely involve a range of post-modification enzymes, such as transferases and isomerases. cjnmcpu.com These enzymes can catalyze reactions like glycosylation, methylation, acylation, and further rearrangements, leading to the mature this compound molecule. While the specific enzymatic cascade leading directly to this compound has not been fully elucidated in the provided literature, the general principles of diterpenoid biosynthesis involving diTPSs, CYPs, and other modifying enzymes are applicable.
Genetic and Molecular Regulation of Diterpenoid Biosynthetic Processes
The biosynthesis of plant diterpenoids is under sophisticated genetic and molecular control. cjnmcpu.comnih.gov This regulation operates at multiple levels, including the transcriptional regulation of the genes encoding the biosynthetic enzymes. cjnmcpu.com Transcription factors play a pivotal role in this regulatory network, acting as molecular switches that control the expression levels of biosynthetic genes. cjnmcpu.comtandfonline.com Families of transcription factors such as AP2/ERF, WRKY, and bHLH have been implicated in the regulation of terpenoid pathways. tandfonline.com These regulatory proteins can exert either positive or negative control over gene expression, thereby influencing the rate of diterpenoid production. cjnmcpu.com
Beyond transcriptional control, post-transcriptional mechanisms also contribute to the regulation of diterpenoid biosynthesis. cjnmcpu.com Furthermore, environmental factors, both biotic (e.g., herbivory, pathogens) and abiotic (e.g., light, temperature, nutrient availability), can significantly impact diterpenoid production by modulating the activity of these regulatory networks. cjnmcpu.comcjnmcpu.com Different developmental stages of the plant and even its internal circadian clock can also influence the expression of genes involved in terpenoid biosynthesis. tandfonline.com Plant hormones are also known to play regulatory roles, either promoting or inhibiting the synthesis of terpenoids. tandfonline.com
Deciphering these complex regulatory networks is a key area of research, offering potential avenues for manipulating biosynthetic pathways to enhance the production of valuable diterpenoids like this compound through genetic engineering or other biotechnological approaches. nih.govresearchgate.net
Investigations into Metabolic Pathways of Precursors in Producing Organisms
The biosynthesis of diterpenoids originates from central metabolic pathways that provide the foundational building blocks. In plants, the primary precursor for diterpenoids, GGPP, is synthesized through the mevalonate (B85504) (MVA) pathway and the 2-C-Methyl-D-erythritol-4-phosphate (MEP) pathway. tandfonline.com
The MVA pathway, localized in the cytoplasm, and the MEP pathway, located in plastids, both generate the activated five-carbon isoprene (B109036) units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). tandfonline.com These C5 units are then sequentially linked head-to-tail by prenyltransferases to form longer isoprenoid chains, including geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and finally GGPP (C20). tandfonline.com
The carbon substrates and energy required for the MVA and MEP pathways are supplied by primary metabolic routes such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. libretexts.orgwikipedia.orgnih.gov Glycolysis breaks down glucose to pyruvate, generating ATP and reducing power. libretexts.org The pentose phosphate pathway provides NADPH, essential for reductive biosynthesis, and five-carbon sugars. wikipedia.org The TCA cycle oxidizes acetyl-CoA and provides numerous intermediates that can be channeled into various biosynthetic pathways. libretexts.orgnih.gov
Chemical Synthesis and Analogue Development Research
Total Synthesis Approaches for the "Sahandol" Core Scaffold
The total synthesis of the this compound core scaffold, a complex tricyclic abietane (B96969) diterpene structure, presents significant challenges to synthetic chemists. These challenges include the stereoselective construction of multiple chiral centers and the formation of the polycyclic ring system. While no complete total synthesis of this compound itself has been reported in the literature, strategies for the synthesis of the core abietane scaffold are well-established and provide a roadmap for a potential synthesis of this compound.
A common strategy for the synthesis of the abietane core involves a convergent approach, where key fragments of the molecule are synthesized separately and then joined together in the later stages of the synthesis. One of the key steps in many syntheses of the abietane core is the construction of the decalin ring system, which forms the B and C rings of the scaffold. This is often achieved through a Diels-Alder reaction or a Robinson annulation.
For instance, a biomimetic approach could be envisioned, mimicking the biosynthetic pathway of abietane diterpenoids in plants. This would involve a cascade polyene cyclization, starting from a linear precursor like farnesyl diphosphate (B83284). While elegant, this approach can be challenging to control in a laboratory setting to achieve the desired stereochemistry.
A more traditional, stepwise approach would involve the construction of the A, B, and C rings in a sequential manner. For example, starting from a simple aromatic precursor for the A ring, the B and C rings could be built up through a series of annulation and functional group manipulation reactions. A late-stage functionalization strategy could then be employed to introduce the specific oxygenation pattern and other functional groups present in this compound. This might involve the use of selective C-H activation/oxidation reactions, a powerful tool in modern organic synthesis.
Below is a table summarizing potential key reactions that could be employed in the total synthesis of the this compound core scaffold, based on established methods for abietane diterpenoid synthesis:
| Reaction Type | Description | Potential Application in this compound Synthesis |
| Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring. | Construction of the B/C ring system. |
| Robinson Annulation | A tandem Michael addition and aldol (B89426) condensation to form a six-membered ring. | Formation of the B or C ring. |
| Friedel-Crafts Acylation/Alkylation | Introduction of acyl or alkyl groups onto an aromatic ring. | Functionalization of the A ring. |
| Catalytic Asymmetric Hydrogenation | Stereoselective reduction of a double bond to set a chiral center. | Control of stereochemistry in the scaffold. |
| Late-Stage C-H Functionalization | Direct introduction of functional groups at C-H bonds in a complex molecule. | Introduction of hydroxyl or other groups at specific positions on the abietane core. |
Semi-synthetic Modification and Derivatization Strategies for "this compound" Analogues
Semi-synthesis, the chemical modification of a naturally occurring compound, is a powerful strategy for generating analogues with improved properties. Starting from this compound isolated from its natural source, a variety of derivatives can be synthesized to explore the structure-activity relationships (SAR) and to optimize its biological activity.
The functional groups present in the this compound structure, such as hydroxyl groups, provide convenient handles for chemical modification. These hydroxyl groups can be acylated, etherified, or oxidized to generate a library of analogues. For example, esterification with various carboxylic acids can introduce different lipophilic or functional groups, which can modulate the compound's solubility, cell permeability, and target binding affinity.
Another approach is the modification of the aromatic A ring. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could be used to introduce substituents at various positions on the aromatic ring. These modifications can significantly impact the electronic properties of the molecule and its interaction with biological targets.
Furthermore, the isopropyl group on the C ring could be a target for modification. Oxidation or rearrangement of this group could lead to novel analogues with different steric and electronic properties.
The following table outlines potential semi-synthetic modifications of this compound and the expected changes in properties:
| Modification Site | Reaction Type | Potential Analogue Class | Potential Change in Properties |
| Hydroxyl Groups | Esterification | Ester analogues | Altered lipophilicity, solubility, and metabolic stability. |
| Hydroxyl Groups | Etherification | Ether analogues | Increased stability and modified hydrogen bonding capacity. |
| Aromatic A Ring | Nitration/Halogenation | Substituted aromatic analogues | Modified electronic properties and potential for new interactions with target proteins. |
| Isopropyl Group | Oxidation | Carbonyl or carboxyl analogues | Increased polarity and potential for new hydrogen bonding interactions. |
Rational Design and Synthesis of Mechanistic Probes Based on the "this compound" Framework
To investigate the mechanism of action of this compound, rationally designed molecular probes are invaluable tools. These probes are typically analogues of the parent compound that incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of the target protein.
The design of a mechanistic probe based on the this compound framework requires careful consideration of the structure-activity relationship data obtained from the semi-synthetic analogues. The reporter group should be attached at a position that does not significantly disrupt the biological activity of the molecule. A linker or spacer arm is often used to connect the reporter group to the this compound scaffold, providing flexibility and minimizing steric hindrance.
For example, a fluorescent probe could be synthesized by attaching a fluorophore, such as a coumarin (B35378) or a BODIPY dye, to one of the hydroxyl groups of this compound via an ether or ester linkage. This probe could then be used in fluorescence microscopy to visualize the subcellular localization of this compound and its potential target proteins.
An affinity-based probe could be designed by incorporating a biotin tag. This would allow for the isolation and identification of the cellular binding partners of this compound through techniques such as affinity chromatography followed by mass spectrometry.
A photoaffinity labeling probe could be synthesized by introducing a photoreactive group, such as a benzophenone (B1666685) or a diazirine, onto the this compound scaffold. Upon photoactivation, this probe would form a covalent bond with its target protein, enabling its identification and characterization.
The table below summarizes different types of mechanistic probes that could be designed based on the this compound framework:
| Probe Type | Reporter Group | Application | Design Consideration |
| Fluorescent Probe | Fluorescent Dye (e.g., FITC, Rhodamine) | Visualization of subcellular localization and target binding. | The fluorophore should not interfere with the biological activity. |
| Affinity Probe | Biotin | Isolation and identification of binding partners. | A sufficiently long linker is needed to allow for efficient capture. |
| Photoaffinity Labeling Probe | Photoreactive Group (e.g., Benzophenone) | Covalent labeling and identification of the target protein. | The photoreactive group should be placed strategically to react with the target upon activation. |
Molecular and Cellular Mechanism of Action Studies in Vitro Systems
Cellular Pathway Modulation by "Sahandol" in Research Models
To understand how a compound affects cellular behavior, its influence on key cellular pathways is investigated.
Apoptosis, or programmed cell death, is a critical process in development and disease. Studies would be conducted to determine if "this compound" can induce apoptosis in cancer cell lines. This would involve treating various cell lines with the compound and measuring markers of apoptosis. Techniques such as flow cytometry to detect annexin V staining and caspase activation assays would be employed. The upregulation or downregulation of key apoptotic proteins like those in the Bcl-2 family and caspases would be quantified.
The cell cycle is a tightly regulated process that governs cell proliferation. To assess the impact of a compound on this cycle, researchers treat cells and analyze the distribution of cells in different phases (G0/G1, S, G2/M) using flow cytometry with DNA-staining dyes like propidium iodide. wikipedia.orgnih.govyoutube.com A compound that causes cell cycle arrest at a specific checkpoint could be a valuable therapeutic agent. The activation of checkpoint proteins, such as p53 or Chk1/2, would also be investigated.
Signal transduction pathways are the communication networks within a cell that dictate its response to external stimuli. nih.govwikipedia.org A new compound would be screened against a panel of key signaling pathways, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways. The activation or inhibition of these pathways would be measured by looking at the phosphorylation status of key proteins within the cascade using techniques like Western blotting or ELISA.
Interaction with Specific Molecular Targets
Identifying the direct molecular targets of a compound is crucial to understanding its mechanism of action.
Many drugs exert their effects by inhibiting or activating specific enzymes. nih.govmdpi.com A compound would be tested in enzymatic assays against a wide range of enzymes to identify any inhibitory or activating effects. bellbrooklabs.combiobide.com For any identified targets, detailed kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). mdpi.com
Compounds can also act by binding to cellular receptors. nih.gov Radioligand binding assays would be used to screen a new compound against a large panel of known receptors to determine its binding affinity (Ki) and specificity. nih.gov This profiling can reveal whether the compound acts as an agonist, antagonist, or allosteric modulator of a particular receptor.
Protein-Protein Interaction Modulatory Effects
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. nih.gov Consequently, molecules that can modulate these interactions are of significant interest in drug discovery. nih.gov The ability of a small molecule to interfere with or stabilize these complex networks can lead to profound physiological effects. nih.govnih.gov
Current in vitro research into this compound's capacity to modulate PPIs is in its nascent stages. Initial screening assays have been designed to identify any potential influence of this compound on specific, well-characterized protein interactions known to be relevant in various pathological conditions. These preliminary studies are essential for forming hypotheses about this compound's broader cellular effects and for guiding future, more detailed mechanistic investigations. At present, there is no conclusive published data detailing the specific protein-protein interactions that this compound may modulate. Further research is required to identify and characterize any such effects.
Antiparasitic and Antimicrobial Mechanistic Research (In Vitro)
The global challenge of infectious diseases, exacerbated by rising drug resistance, necessitates the discovery of new therapeutic agents with novel mechanisms of action. Natural products and synthetic compounds are continuously being explored for their potential to combat a wide range of pathogens. This compound has been the subject of preliminary in vitro screening to assess its potential antiparasitic and antimicrobial properties.
Antiplasmodial Activity Mechanisms in Parasitic Model Systems
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health concern. nih.gov The search for new antiplasmodial compounds is a key research priority. nih.gov In vitro assays using cultures of Plasmodium falciparum, the deadliest species of the malaria parasite, are a standard primary step in this discovery process. nih.gov These assays can determine a compound's ability to inhibit parasite growth and can provide initial clues about its mechanism of action. nih.gov
While this compound has been identified as a compound of interest, detailed mechanistic studies on its antiplasmodial activity are not yet available in the public domain. The table below summarizes hypothetical stages of the Plasmodium falciparum lifecycle that are common targets for antiplasmodial drugs and which could be investigated in relation to this compound in future studies.
| P. falciparum Lifecycle Stage | Potential Target for Inhibition |
| Ring Stage | Hemoglobin degradation |
| Trophozoite Stage | DNA replication and protein synthesis |
| Schizont Stage | Merozoite egress |
Further research is needed to determine if this compound exhibits antiplasmodial activity and, if so, to elucidate the specific molecular targets and pathways it affects within the parasite.
Antitrypanosomal Action Modes at the Cellular Level
Trypanosomiasis, caused by parasites of the genus Trypanosoma, encompasses diseases such as African sleeping sickness and Chagas disease. researchgate.netplos.org The current treatments for these diseases can have significant limitations, driving the search for new and more effective drugs. researchgate.netplos.org Cytology-based profiling and other in vitro cellular assays are powerful tools for investigating the mode of action of antitrypanosomal compounds. researchgate.netplos.org These methods can reveal a compound's effects on parasite morphology, cell cycle progression, and the integrity of key organelles like the kinetoplast and mitochondrion. researchgate.net
To date, specific studies detailing the antitrypanosomal action of this compound at the cellular level have not been published. Future investigations would likely involve treating Trypanosoma cultures with this compound and observing for cellular changes. The following table outlines potential cellular effects that could be monitored.
| Cellular Feature in Trypanosoma | Potential Effect of an Active Compound |
| Cell Motility | Impaired flagellar function |
| Cell Division | Arrest at a specific cell cycle phase |
| Kinetoplast DNA (kDNA) | Loss or disorganization of kDNA |
| Mitochondrial Membrane Potential | Depolarization of the mitochondrial membrane |
Broader Antimicrobial Mechanisms Against Pathogen Models
Beyond its potential antiparasitic effects, the broader antimicrobial activity of a compound is often assessed against a panel of representative bacterial and fungal pathogens. nih.gov Mechanistic studies in this area typically investigate a compound's ability to disrupt essential cellular structures or processes in these microorganisms. nih.gov Common mechanisms of antimicrobial action include the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein or nucleic acid synthesis, and interference with metabolic pathways. nih.govfrontiersin.orgmdpi.com
There is currently a lack of published data on the broad-spectrum antimicrobial activity and mechanism of action of this compound. Future research would be necessary to determine if this compound possesses such properties and to identify its molecular targets within various pathogen models.
Structure Activity Relationship Sar and Structural Revision Research
Correlating Subtle Structural Features with Differential Biological Activities Across "Sahandol" Analogues
This compound and its related compounds, primarily abietane (B96969) diterpenoids, exhibit a range of biological activities, including antiplasmodial, antitrypanosomal, and cytotoxic effects. medchemexpress.commedchemexpress.com The potency of these effects is closely tied to the specific structural characteristics of each analogue.
An analysis of compounds isolated from Salvia sahendica provides a clear example of structure-activity relationships. A study investigating their antiprotozoal activity determined the IC50 values against Plasmodium falciparum (K1 strain), Trypanosoma brucei rhodesiense, and rat myoblast (L6) cells for cytotoxicity. This compound itself displayed an IC50 value of 1.3 µM against P. falciparum. medchemexpress.com Other related compounds isolated from the same plant, such as 7α-acetoxyroyleanone and Δ⁹-ferruginol, showed even stronger activity, with IC50 values of 1.3 µM and 0.9 µM, respectively. dokumen.pub In contrast, compounds like sahandone showed weaker antiplasmodial activity. nih.gov
These variations in activity can be attributed to differences in their molecular frameworks. For instance, the presence and orientation of hydroxyl and acetoxy groups, as well as the specific configuration of the diterpene skeleton, play a crucial role. Further research has highlighted that for quinone diterpenoids, the ortho-quinone moiety is a critical structural component for cytotoxicity. researchgate.netresearchgate.net
The cytotoxic activities of these compounds also vary significantly. Sahandone demonstrated the highest toxicity against HeLa cells with an IC50 of 5.6 ± 0.1 µg/ml, whereas this compound was active against HeLa cells (IC50 = 8.9 ± 0.7 µg/ml) but not against Caco-2 cells. scielo.br This differential cytotoxicity underscores the subtle influence of their respective chemical structures on their interaction with different cancer cell lines.
Table 1: Comparative Biological Activities of this compound and Related Analogues
| Compound | P. falciparum K1 (IC50 µM) | T. brucei rhodesiense (IC50 µM) | Cytotoxicity L6 cells (IC50 µM) |
|---|---|---|---|
| This compound | 1.3 ± 0.3 | 2.9 ± 0.1 | 0.2 ± 0.1 |
| Sahandone | 17.2 | >32.3 | 15.5 |
| 12-deoxy-salvipisone | 8.8 | 15.4 | 12.1 |
| Sahandinone | 5.1 | 1.8 | 1.7 |
| 7α-acetoxyroyleanone | 1.3 | 3.5 | 0.5 |
| Δ⁹-ferruginol | 0.9 | 2.8 | 2.9 |
Data sourced from multiple studies. medchemexpress.comdokumen.pubnih.govthieme-connect.com
Reassessment and Revision of Previously Reported Molecular Topologies and Stereochemistries
The structural elucidation of this compound and its co-isolated diterpenoids has been a subject of refinement and revision. The absolute configuration of this compound and Sahandone was definitively assigned through a combination of spectroscopic data analysis and computational methods. thieme-connect.comresearchgate.net Specifically, researchers compared experimental electronic circular dichroism (ECD) spectra with calculated ECD data derived from time-dependent density functional theory (TDDFT). thieme-connect.comresearchgate.net This approach allowed for the unambiguous determination of their stereochemistry.
More broadly, a systematic reassessment of related abietane diterpenoids with naphthalene moieties has led to significant structural corrections. researchgate.net It was discovered that distinguishing between ortho- and para-quinone orientations based solely on standard NMR data had led to incorrect structure assignments in the past. By establishing new 1D and 2D NMR generalizations, researchers revised the structures of several compounds. For example, the structures of sahandinone and sahandone were revised to saprorthoquinones and sahandone B, respectively. researchgate.net Similarly, the structure of a related compound, this compound II, was also revised to a new, previously undescribed structure. researchgate.netresearchgate.net These revisions are critical for the accurate interpretation of structure-activity relationship studies.
Computational Approaches to SAR Prediction and Optimization for Compound Libraries
Computational chemistry plays a vital role in understanding and predicting the biological activities of this compound and its analogues. As demonstrated in the structural revision studies, TDDFT calculations are essential for accurately determining the absolute configuration of these complex natural products. thieme-connect.comresearchgate.net
The process involves several computational steps:
Conformational Analysis: Initial searches for low-energy conformers are performed using molecular mechanics force fields (MMFFs). researchgate.net
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using density functional theory (DFT) with a specific functional like B3LYP. researchgate.net
ECD Calculation: Time-dependent DFT is then used to calculate the ECD spectra for the optimized conformers. researchgate.net
Comparison: The calculated spectra are compared with the experimental spectra to assign the correct absolute configuration. thieme-connect.comresearchgate.net
While the primary application of these computational methods in the available research has been for stereochemical determination, these approaches form the foundation for more extensive computational SAR studies. By building a library of this compound analogues and computationally predicting their electronic properties and shapes, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized compounds, thereby guiding the optimization of lead compounds for enhanced potency and selectivity.
Theoretical and Computational Chemistry Research
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in determining the absolute configuration of Sahandol. Time-Dependent Density Functional Theory (TD-DFT) has been utilized to calculate electronic circular dichroism (ECD) spectra. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov By comparing the calculated ECD spectra with experimental data, researchers have been able to assign the stereochemistry of this compound. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov These calculations often involve optimizing the molecular geometry using specific functionals, such as B3LYP or PBE0, and appropriate basis sets in a specified solvent environment, such as methanol. nih.gov This approach allows for the theoretical prediction of spectroscopic properties, which are then validated against experimental measurements to confirm structural assignments.
While the provided information specifically highlights ECD calculations for absolute configuration, quantum chemical methods can also provide insights into the electronic structure of this compound, including molecular orbital energies (e.g., HOMO-LUMO gaps), charge distribution, and electrostatic potentials. These properties are fundamental to understanding a molecule's reactivity and potential interaction sites. However, detailed findings on the electronic structure or specific reactivity predictions for this compound from quantum chemical calculations were not extensively detailed in the reviewed literature.
In Silico Screening, Docking, and Predictive Modeling for Novel "this compound" Derivative Design
In silico methods, including virtual screening and molecular docking, have been applied to explore the potential biological targets and mechanisms of action of this compound. Molecular docking studies have investigated the binding affinity and interaction modes of this compound with specific proteins. For instance, in silico molecular docking studies have shown a rigid binding of this compound and related diterpenoids to tyrosine kinase pp60src. researchgate.netresearchgate.netresearchgate.net This suggests that the cytotoxic activity observed for this compound might be mediated, at least in part, through the inhibition of this kinase. The docking analysis provides details on the potential binding pocket and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Another study mentioned in silico molecular docking indicating interaction with DNA topoisomerase I through hydrophobic forces and hydrogen bonds, potentially inhibiting the enzyme.
Furthermore, computational analyses have been used to assess the drug-likeness of this compound and related compounds, considering parameters such as molecular weight, topological polar surface area (tPSA), and hydrogen bond donor/acceptor capabilities. researchgate.netresearchgate.net These in silico evaluations help in determining whether a compound possesses favorable properties for development as a potential therapeutic agent. researchgate.net
While the current literature highlights the use of docking to understand the interaction of the parent compound with known targets, in silico approaches, including quantitative structure-activity relationship (QSAR) modeling and virtual screening of compound libraries, can also be employed for the design and identification of novel this compound derivatives with enhanced activity or improved pharmacological properties. However, specific studies detailing the application of these predictive modeling techniques for the design of novel this compound derivatives were not found in the provided search results.
Summary of Computational Findings:
| Computational Method | Application to this compound | Key Findings (based on available data) |
| Quantum Chemical Calculations (TD-DFT) | Determination of absolute configuration through ECD spectra calculation. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov | Absolute configuration assigned by comparing calculated and experimental ECD spectra. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov |
| Molecular Dynamics Simulations | Not specifically detailed in provided literature. | Information on specific MD simulations for this compound or its interactions with biomolecular systems was not available in the search results. |
| Molecular Docking | Investigation of interactions with biological targets. researchgate.netresearchgate.netresearchgate.net | Indicated rigid binding to tyrosine kinase pp60src researchgate.netresearchgate.netresearchgate.net and interaction with DNA topoisomerase I. |
| In Silico Drug-Likeness Assessment | Evaluation of physicochemical properties relevant to drug development. researchgate.netresearchgate.net | Compounds satisfy some drug-likeness criteria (e.g., molecular weight, tPSA, H-bond capacity). researchgate.netresearchgate.net |
Advanced Analytical Methodologies in Sahandol Research
Method Development for Ultra-Trace Quantitative Analysis in Biological and Environmental Matrices
The analysis of natural products like Sahandol in complex biological and environmental matrices often requires highly sensitive and selective methods for ultra-trace quantitative analysis. While specific detailed protocols for the ultra-trace quantification of this compound in these matrices were not extensively detailed in the examined literature, the fundamental analytical techniques employed in this compound research provide a basis for such method development.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly Mass Spectrometry (MS), is a cornerstone technique for the analysis of this compound. HPLC has been utilized for the isolation and purification of this compound from plant extracts, often coupled with activity profiling to identify active fractions containing the compound. The separation power of HPLC is crucial for resolving this compound from other co-occurring compounds in complex samples.
Mass spectrometry, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), has been indispensable for determining the molecular formula and providing fragmentation patterns essential for structural elucidation of this compound. The sensitivity of modern MS detectors, such as those used in LC-MS/MS systems, makes them suitable for trace-level analysis. Although specific Limits of Detection (LOD) and Limits of Quantitation (LOQ) for this compound in biological or environmental samples were not found, similar LC-MS/MS methods have demonstrated low detection limits for other compounds in matrices like human urine.
Developing methods for ultra-trace analysis of this compound in biological fluids (e.g., plasma, urine) or environmental samples (e.g., water, soil) would involve optimizing sample preparation techniques (such as solid-phase extraction or liquid-liquid extraction) to isolate and concentrate this compound, followed by sensitive LC-MS or GC-MS analysis. These methods would need rigorous validation to ensure accuracy, precision, sensitivity, and selectivity in the target matrix.
Metabolomics and Metabolite Profiling Studies Related to "this compound" Biotransformation
Metabolomics and metabolite profiling are powerful approaches for understanding the fate of a compound within a biological system, including its biotransformation into various metabolites. While the provided literature focuses on this compound's isolation and bioactivities, detailed studies specifically on this compound's biotransformation and metabolite profiling in biological systems were not prominently featured.
However, the concept of biotransformation of plant secondary metabolites, including diterpenoids from Salvia species, is a recognized area of research. Biotransformation can involve enzymatic modifications such as oxidation, reduction, hydrolysis, or conjugation, leading to the formation of metabolites with potentially altered biological activities or excretion profiles.
Analytical techniques such as LC-MS and GC-MS are central to metabolomics and metabolite profiling studies. By analyzing biological samples (e.g., cell cultures incubated with this compound or biological fluids from organisms exposed to this compound), researchers can identify and quantify this compound and its metabolites. High-resolution mass spectrometry is particularly valuable for determining the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. HPLC-based metabolomics has been applied to identify cytotoxic compounds and their related metabolites in other plant studies.
Future research employing these metabolomic approaches could elucidate how this compound is processed in biological systems, identify its key metabolites, and assess their potential biological relevance.
Isotopic Labeling and Tracing Techniques for Mechanistic and Biosynthetic Investigations
Isotopic labeling and tracing techniques are invaluable tools for investigating the mechanisms of action of bioactive compounds and elucidating their biosynthetic pathways. While the examined literature did not provide specific examples of isotopic labeling applied directly to study this compound's mechanism or biosynthesis, these techniques are broadly applicable to diterpenoid research.
In mechanistic studies, isotopic labeling (e.g., using stable isotopes like ¹³C, ¹⁵N, or ²H) can be used to track the fate of specific atoms within the this compound molecule during its interaction with biological targets. Coupled with techniques like NMR or MS, this can provide insights into binding sites, reaction mechanisms, or metabolic transformations. Mass spectrometry can detect and differentiate between isotopically labeled and unlabeled molecules based on their mass-to-charge ratios, observing characteristic isotopic clusters.
For biosynthetic investigations, isotopic labeling of precursor molecules supplied to the plant (Salvia sahendica) can help trace the steps involved in this compound's formation. By analyzing which atoms from the labeled precursors are incorporated into the this compound structure, researchers can piece together the enzymatic reactions and intermediates of the biosynthetic pathway. While a specific detailed biosynthetic pathway for this compound was not found, plausible biosynthetic pathways for related abietane (B96969) diterpenoids have been proposed. Environmental conditions can also influence the expression of synthetic pathways in plants.
The application of isotopic labeling in conjunction with advanced analytical techniques like NMR and MS holds significant potential for unraveling the precise mechanisms by which this compound exerts its biological effects and for fully detailing its biosynthetic route in Salvia sahendica.
Future Directions and Emerging Research Avenues for Sahandol
Exploration of Undiscovered Biosynthetic Pathways and Enabling Technologies
The biosynthesis of specialized metabolites like Sahandol in plants involves complex enzymatic cascades. While the general pathway for abietane (B96969) diterpenoids is broadly understood, the specific enzymes, genes, and regulatory mechanisms governing this compound production in Salvia sahendica are yet to be fully elucidated. Future research should focus on the in-depth exploration of these undiscovered biosynthetic pathways.
Enabling technologies such as genomics, transcriptomics, and proteomics can play a crucial role in identifying the genes encoding the biosynthetic enzymes responsible for this compound synthesis. researchgate.netnih.gov By sequencing the genome and transcriptome of Salvia sahendica, researchers can identify candidate genes involved in diterpenoid biosynthesis. Proteomic analysis can further validate the expression of the corresponding enzymes. Advanced analytical techniques, including high-resolution mass spectrometry and NMR spectroscopy, coupled with stable isotope labeling experiments, can help trace the metabolic intermediates and confirm the proposed biosynthetic route. Furthermore, gene editing technologies like CRISPR-Cas9 could be employed to functionally characterize candidate genes and potentially engineer Salvia sahendica or heterologous hosts for enhanced this compound production or the generation of novel analogues. Understanding the intricate details of this compound's biosynthesis could pave the way for sustainable and efficient production methods beyond traditional plant extraction.
Development of Novel Synthetic Methodologies for Enhanced Structural Diversification
The structural complexity of abietane diterpenoids like this compound presents challenges for their chemical synthesis. Developing novel synthetic methodologies is crucial not only for providing alternative sources of this compound but also for generating a diverse array of structural analogues. nih.gov Such diversification is essential for comprehensive structure-activity relationship (SAR) studies and the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.
Future research should explore innovative synthetic strategies, including asymmetric synthesis, photocatalysis, and flow chemistry, to achieve more efficient and environmentally friendly routes to this compound and its derivatives. The development of late-stage functionalization methods would allow for the targeted modification of specific positions on the this compound core structure, enabling rapid generation of diverse analogues from a common intermediate. Furthermore, exploring semi-synthetic approaches, utilizing readily available precursors from natural sources, could offer more practical routes to complex derivatives. Chemoinformatic tools and computational modeling can aid in the design of novel synthetic routes and predict the properties of potential new analogues.
Integration of High-Throughput Screening and Lead Optimization Strategies in Mechanistic Research
High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds for desired biological activities. Integrating HTS with mechanistic research and lead optimization strategies is a critical future direction for this compound research. While this compound has shown activity in initial screens, HTS can be utilized to identify additional biological targets or pathways modulated by this compound.
Developing cell-based assays or biochemical screens relevant to this compound's observed activities (e.g., cytotoxicity, antiprotozoal effects) in a high-throughput format would allow for the screening of large compound libraries, including synthetic analogues and natural product extracts, to identify novel hits with similar or enhanced activities. Subsequent lead optimization efforts would involve iterative synthesis and testing of analogues to improve potency, selectivity, and other pharmacological properties. Mechanistic research, employing techniques such as target identification assays, protein binding studies, and cellular pathway analysis, should be integrated throughout the HTS and optimization process to understand how this compound and its analogues exert their biological effects at a molecular level. This integrated approach will accelerate the identification and development of promising this compound-based lead compounds.
Advanced Multi-Omics Data Integration for Comprehensive Understanding of Biological Effects
To gain a comprehensive understanding of this compound's biological effects, future research should leverage advanced multi-omics data integration. researchgate.netnih.gov Single-omics approaches (e.g., transcriptomics, proteomics, metabolomics) provide valuable but often isolated snapshots of biological systems. nih.gov Integrating data from multiple omics layers can reveal complex interactions and provide a more holistic view of this compound's impact on cellular processes. researchgate.netnih.gov
For example, combining transcriptomics and metabolomics data from cells treated with this compound could reveal how changes in gene expression correlate with alterations in metabolite profiles, providing insights into affected metabolic pathways. nih.gov Integrating proteomic data would further illuminate the role of proteins in these processes. researchgate.net Advanced bioinformatics tools and computational approaches are essential for the effective integration and analysis of these large and complex datasets. researchgate.net This multi-omics approach can help to identify biomarkers of this compound activity, elucidate its mechanisms of action in detail, and potentially uncover off-target effects, leading to a more complete understanding of its biological profile.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Sahandol’s mechanism of action?
- Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure your question . For example:
- Population: Specific biological systems or cell lines affected by this compound.
- Intervention: Dosage ranges or molecular interactions.
- Comparison: Existing compounds with similar mechanisms.
- Outcome: Quantitative metrics (e.g., binding affinity, inhibition rates).
- Time: Duration of exposure or observation.
Refine the question through systematic reviews to identify gaps .
Q. What are effective strategies for designing experiments to study this compound’s stability under varying conditions?
- Methodological Answer :
- Control Variables : Temperature, pH, and solvent polarity.
- Replication : Conduct triplicate trials to assess reproducibility .
- Instrumentation : Use HPLC or NMR for stability monitoring, referencing calibration protocols from prior studies .
Document raw data in appendices and processed data in results .
Q. How to ensure reliable data collection in this compound-related surveys or questionnaires?
- Methodological Answer :
- Question Design : Avoid ambiguity; use Likert scales for subjective metrics (e.g., efficacy perception) .
- Pilot Testing : Validate clarity and reduce bias with a small cohort before full deployment .
- Sampling : Define inclusion/exclusion criteria (e.g., researchers with >5 years in synthetic chemistry) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% HPLC accuracy) and methodological variations .
- Triangulation : Cross-validate findings using multiple techniques (e.g., in vitro assays + computational docking) .
- Meta-Analysis : Pool data from systematic reviews to identify trends or outliers .
Q. What synthesis approaches optimize this compound’s yield while minimizing side products?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (catalyst concentration, temperature) .
- Analytical Validation : Compare yields via GC-MS and characterize impurities with LC-TOF .
- Cost-Benefit Analysis : Evaluate scalability against material costs and labor .
Q. How to address ethical challenges in this compound’s preclinical trials?
- Methodological Answer :
- Participant Consent : Use anonymized data for human cell-line studies .
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict of Interest : Disclose funding sources and patent applications in publications .
Data Analysis & Reporting
Q. What statistical methods are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Report confidence intervals (e.g., 95% CI) in tables .
Q. How to structure a manuscript discussing this compound’s novel applications?
- Methodological Answer :
- Introduction : Cite recent reviews (2023–2025) to contextualize novelty .
- Methods : Reference validated protocols (e.g., "Synthesis followed Smith et al. [2024] with modifications in step 3") .
- Conclusion : Highlight unresolved questions (e.g., long-term toxicity) and propose interdisciplinary collaborations .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
